N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride
Overview
Description
JNJ-37822681 (hydrochloride) is a novel, potent, specific, centrally active, fast-dissociating dopamine D2 receptor antagonist. It has been primarily developed for the treatment of schizophrenia and bipolar disorder. This compound is known for its high specificity and fast dissociation rate from dopamine D2 receptors, which contributes to a lower incidence of extrapyramidal symptoms compared to other antipsychotics .
Preparation Methods
The synthesis of JNJ-37822681 involves several steps, starting with the preparation of the key intermediate, N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine. This intermediate is then converted to the final product through a series of chemical reactions, including nucleophilic substitution and reduction . The industrial production methods for JNJ-37822681 are proprietary and have not been disclosed in detail in the public domain.
Chemical Reactions Analysis
JNJ-37822681 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
JNJ-37822681 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of dopamine D2 receptor antagonists.
Biology: It is used in research to understand the role of dopamine D2 receptors in various biological processes.
Medicine: It is being developed as a potential treatment for schizophrenia and bipolar disorder due to its high specificity and fast dissociation rate from dopamine D2 receptors
Industry: It is used in the pharmaceutical industry for the development of new antipsychotic drugs.
Mechanism of Action
JNJ-37822681 exerts its effects by selectively binding to and antagonizing dopamine D2 receptors in the brain. This action helps to modulate the dopaminergic activity, which is believed to be hyperactive in conditions such as schizophrenia. By blocking these receptors, JNJ-37822681 helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions .
Comparison with Similar Compounds
JNJ-37822681 is compared with other dopamine D2 receptor antagonists, such as haloperidol and olanzapine. Unlike these compounds, JNJ-37822681 has a faster dissociation rate from dopamine D2 receptors, which contributes to a lower incidence of extrapyramidal symptoms. This makes JNJ-37822681 a unique and promising candidate for the treatment of schizophrenia and bipolar disorder .
Similar compounds include:
Haloperidol: A typical antipsychotic with a slower dissociation rate from dopamine D2 receptors.
Olanzapine: An atypical antipsychotic with a moderate dissociation rate from dopamine D2 receptors.
Biological Activity
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine dihydrochloride (CAS No. 935776-74-2) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H19Cl2F5N4
- Molecular Weight : 445.26 g/mol
- CAS Number : 935776-74-2
Structural Formula
The structure of the compound includes a piperidine ring and a pyridazine moiety, which are critical for its biological activity.
Research indicates that this compound may act as a selective inhibitor of certain kinases, similar to other small molecule inhibitors. Kinase inhibitors are crucial in cancer therapy as they can modulate pathways involved in cell proliferation and survival.
Inhibition Profile
The compound's inhibition profile suggests it may target specific receptors or enzymes involved in tumor growth and metastasis. For example, it has been noted to exhibit activity against receptor tyrosine kinases (RTKs), which play a significant role in cancer progression .
Pharmacological Effects
- Antitumor Activity : Preclinical studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
- Neuroprotective Effects : Some derivatives of piperidine have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Case Study 1: In Vitro Studies
In vitro studies using various cancer cell lines have demonstrated that the compound can significantly reduce cell viability. For instance, it was found to inhibit the proliferation of glioma cells, leading to increased apoptosis rates .
Case Study 2: In Vivo Studies
In vivo models have further supported these findings, showing that treatment with the compound resulted in reduced tumor size and improved survival rates in animal models of cancer .
Table 1: Biological Activity Overview
Table 2: Case Study Results
Properties
IUPAC Name |
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F5N4.2ClH/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22;;/h1-4,9,12H,5-8,10H2,(H,23,25);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLHGUUKFNZTNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2F5N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2108806-02-4 | |
Record name | JNJ-37822681 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2108806024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-37822681 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3XCP46PA8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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